Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1)
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Overview
Description
AHR-5859 fumarate is a biochemical.
Scientific Research Applications
Polymorphism and Characterization
- Benzamide derivatives, including the specific compound of interest, have been extensively studied for their polymorphic forms, which are characterized by different physical and chemical properties. For instance, two polymorphs of a similar compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), were prepared and characterized using X-ray powder diffractometry, thermal analysis, and spectroscopy methods. These studies reveal differences in their thermal stability and structural vibrations (Yanagi et al., 2000).
Synthesis and Neuroleptic Activity
- Research has been conducted on the synthesis of benzamide derivatives for potential neuroleptic (antipsychotic) activity. This includes studies on the inhibitory effects of these compounds on stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).
Optical Isomers and Pharmacological Activity
- The synthesis and evaluation of optical isomers of benzamide derivatives have been explored, revealing their varying affinities for serotonin receptors and implications for gastrointestinal motility. This area of research underscores the significance of stereochemistry in drug design and efficacy (Yanagi et al., 1999).
Radiopharmaceutical Applications
- Benzamide derivatives have also been utilized in the field of radiopharmaceuticals. For example, certain compounds have been synthesized for use as tracers in gamma-emission tomography, demonstrating their potential in medical imaging and diagnostic procedures (Bobeldijk et al., 1990).
Selective Serotonin Receptor Agonists
- Some benzamide derivatives have been identified as selective serotonin 4 receptor agonists. These compounds show promise as prokinetic agents, potentially offering novel treatments for gastrointestinal disorders with reduced side effects (Sonda et al., 2004).
Dopamine Receptor Antagonists
- Studies on benzamide derivatives have also focused on their role as dopamine receptor antagonists. This research is particularly relevant in the development of antipsychotic medications, highlighting the therapeutic potential of these compounds in treating conditions like schizophrenia (Ohmori et al., 1996).
properties
CAS RN |
50734-37-7 |
---|---|
Product Name |
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1) |
Molecular Formula |
C22H30ClN3O6 |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H26ClN3O2.C4H4O4/c1-24-17-10-16(20)15(19)9-14(17)18(23)21-12-7-8-22(11-12)13-5-3-2-4-6-13;5-3(6)1-2-4(7)8/h9-10,12-13H,2-8,11,20H2,1H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GPAYQWCBDCAQTE-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N.C(=C/C(=O)O)\C(=O)O |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AHR-5859 fumarate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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